molecular formula C15H14N2O3 B13861012 Methyl 4-[(phenylcarbamoyl)amino]benzoate CAS No. 53865-58-0

Methyl 4-[(phenylcarbamoyl)amino]benzoate

Cat. No.: B13861012
CAS No.: 53865-58-0
M. Wt: 270.28 g/mol
InChI Key: FFIFKLISGYQJIC-UHFFFAOYSA-N
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Description

Methyl 4-[(phenylcarbamoyl)amino]benzoate is an organic compound with the molecular formula C15H14N2O3 It is a derivative of benzoic acid and is characterized by the presence of a phenylcarbamoyl group attached to the amino group of the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(phenylcarbamoyl)amino]benzoate typically involves the reaction of methyl 4-aminobenzoate with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(phenylcarbamoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 4-[(phenylcarbamoyl)amino]benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[(phenylcarbamoyl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A precursor in the synthesis of Methyl 4-[(phenylcarbamoyl)amino]benzoate.

    Phenylcarbamoyl derivatives:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

53865-58-0

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

methyl 4-(phenylcarbamoylamino)benzoate

InChI

InChI=1S/C15H14N2O3/c1-20-14(18)11-7-9-13(10-8-11)17-15(19)16-12-5-3-2-4-6-12/h2-10H,1H3,(H2,16,17,19)

InChI Key

FFIFKLISGYQJIC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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